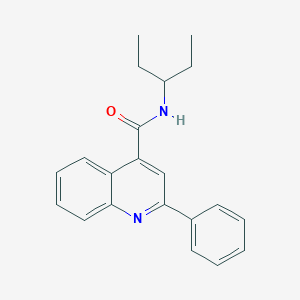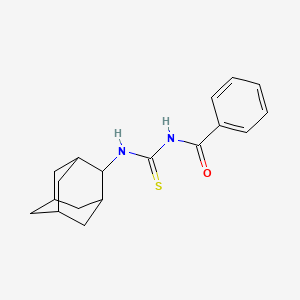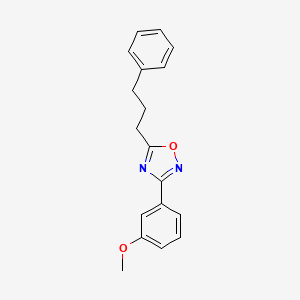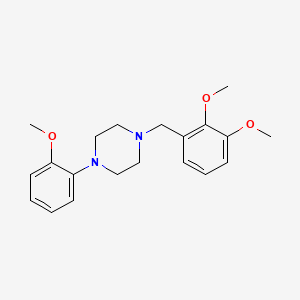
N-(pentan-3-yl)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pentan-3-yl)-2-phenylquinoline-4-carboxamide: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a phenyl group at the 2-position and a carboxamide group at the 4-position, with a pentan-3-yl group attached to the nitrogen atom of the carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-3-yl)-2-phenylquinoline-4-carboxamide typically involves the following steps:
Formation of 2-phenylquinoline: This can be achieved through the Pfitzinger reaction, where isatin reacts with acetophenone in the presence of a base to form 2-phenylquinoline.
Introduction of the Carboxamide Group: The 4-position of the quinoline ring can be functionalized by reacting 2-phenylquinoline with chloroformic acid derivatives to introduce the carboxamide group.
Attachment of the Pentan-3-yl Group: The final step involves the reaction of the carboxamide with pentan-3-ylamine under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(pentan-3-yl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function, while the carboxamide group can form hydrogen bonds with target proteins, inhibiting their activity. The phenyl group enhances the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the pentan-3-yl group, which may reduce its binding affinity and biological activity.
N-(butan-2-yl)-2-phenylquinoline-4-carboxamide: Similar structure but with a different alkyl group, which can affect its solubility and reactivity.
Uniqueness: N-(pentan-3-yl)-2-phenylquinoline-4-carboxamide is unique due to the presence of the pentan-3-yl group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may also improve its binding interactions with target molecules, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-pentan-3-yl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-3-16(4-2)22-21(24)18-14-20(15-10-6-5-7-11-15)23-19-13-9-8-12-17(18)19/h5-14,16H,3-4H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBSLAWZAPEVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5810385.png)


![4-[(4-Amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid](/img/structure/B5810407.png)
![N-ethyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5810410.png)

![N-methyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5810438.png)
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)
![1-(2,5-Dimethylphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5810460.png)

![2-[[4-(Furan-2-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5810485.png)
![5-Amino-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B5810494.png)
